molecular formula C20H19NO5 B1251626 Isocorydione

Isocorydione

Cat. No. B1251626
M. Wt: 353.4 g/mol
InChI Key: LOVFEXLCRYBVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocorydione is a natural product found in Dehaasia incrassata and Hernandia sonora with data available.

Scientific Research Applications

Anticancer Activities

Isocorydione and its derivatives exhibit significant anticancer activities. Studies have shown that certain isocorydione derivatives can inhibit the growth of various human cancer cell lines, including lung, gastric, and liver cancers. Specifically, modifications in the isocorydione structure have led to improved biological activity, suggesting its potential as a lead compound for developing effective anticancer agents (Zhong et al., 2014). Additionally, isocorydione has shown to inhibit tumor growth in animal models, further supporting its antitumor potential (Jian-xi, 2013).

Semi-Synthetic Transforming Technology

Semi-synthetic transforming technology for isocorydione has been developed to enhance its pharmacological properties. This involves modifying the natural product of isocorydine to create semi-synthesized isocorydione. Research has optimized reaction conditions to achieve significant yields, contributing to the efficient production and potential pharmaceutical application of isocorydione (Tian C Zhang et al., 2011).

Pharmacokinetics and Tissue Distribution

Isocorydione's pharmacokinetics and tissue distribution have been studied using advanced analytical methods. These studies are crucial for understanding the drug's behavior in the body, including absorption, distribution, metabolism, and excretion. They provide essential data for determining the appropriate therapeutic use of isocorydione (Changchuan Guo et al., 2012).

Targeting Drug-Resistant Cellular Side Population

Isocorydine has been evaluated for its ability to target drug-resistant cellular side populations in hepatocellular carcinoma. It demonstrates potential in sensitizing cancer cells to conventional chemotherapeutic drugs, offering a promising approach for overcoming drug resistance in cancer treatment (Ping Lu et al., 2012).

Effects on Biological Systems

Research on isocorydione's effects on various biological systems, such as its impact on action potentials in cardiac tissues and its vasodilative mechanisms, provides insight into its broader pharmacological properties. This knowledge is essential for understanding its potential therapeutic applications beyond cancer treatment (Zhao Yq et al., 1991).

properties

Product Name

Isocorydione

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

4,15,16-trimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,4,7,9(17),13,15-hexaene-3,6-dione

InChI

InChI=1S/C20H19NO5/c1-21-6-5-10-7-15(25-3)20(26-4)18-16(10)12(21)8-11-13(22)9-14(24-2)19(23)17(11)18/h7-9H,5-6H2,1-4H3

InChI Key

LOVFEXLCRYBVRA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C3=C4C(=CC1=C23)C(=O)C=C(C4=O)OC)OC)OC

synonyms

isocorydione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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